molecular formula C6H4ClN3 B1645506 5-Amino3-chloro-4-cyanopyridine

5-Amino3-chloro-4-cyanopyridine

Cat. No.: B1645506
M. Wt: 153.57 g/mol
InChI Key: QGPCSGWJMJQOPI-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-4-cyanopyridine is a substituted pyridine derivative featuring amino (-NH₂), chloro (-Cl), and cyano (-CN) functional groups at positions 5, 3, and 4, respectively. Its molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol (calculated). The amino group acts as an electron donor, while the chloro and cyano groups introduce electron-withdrawing effects, influencing reactivity in aromatic substitution or metal-ligand interactions.

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

3-amino-5-chloropyridine-4-carbonitrile

InChI

InChI=1S/C6H4ClN3/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,9H2

InChI Key

QGPCSGWJMJQOPI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)C#N)N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3-cyanopyridine (C₆H₅N₃)

  • Molecular Formula : C₆H₅N₃
  • Substituent Positions: Amino (-NH₂) at position 2, cyano (-CN) at position 3.
  • Molecular Weight : 119.13 g/mol.
  • Key Differences: Lacks the chloro substituent, reducing steric bulk and lipophilicity compared to 5-Amino-3-chloro-4-cyanopyridine. Predicted to exhibit higher water solubility due to the absence of the hydrophobic chlorine atom.

4-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂)

  • Molecular Formula : C₈H₅F₃N₂
  • Substituent Positions: Amino (-NH₂) at position 4, trifluoromethyl (-CF₃) at position 2, and cyano (-CN) on a benzene ring.
  • Key Differences :
    • A benzene derivative rather than pyridine, eliminating the basic nitrogen in the aromatic ring.
    • The -CF₃ group introduces strong electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity compared to the chloro group in the target compound.

Data Table: Structural and Hypothetical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Predicted Solubility Reactivity Notes
5-Amino-3-chloro-4-cyanopyridine C₆H₄ClN₃ 153.57 5-NH₂, 3-Cl, 4-CN Moderate (polar aprotic solvents) Chloro group enables nucleophilic aromatic substitution.
2-Amino-3-cyanopyridine C₆H₅N₃ 119.13 2-NH₂, 3-CN High (aqueous) Enhanced resonance stabilization at position 2.
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 200.13 4-NH₂, 2-CF₃, 1-CN (benzene) Low (lipophilic) -CF₃ increases stability but reduces electrophilicity.

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